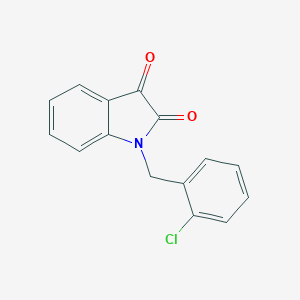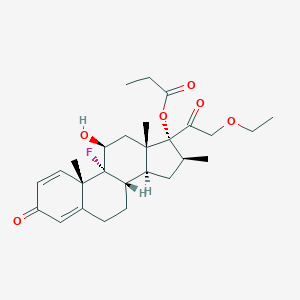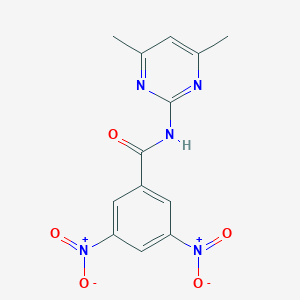
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPB is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of immune responses and inflammation.
Effets Biochimiques Et Physiologiques
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In immune cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to stimulate the production of cytokines and enhance the activity of immune cells such as T cells and natural killer cells. In bacteria, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has several advantages for lab experiments, including its high purity and stability. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be easily synthesized and purified, making it a reliable compound for use in various experiments. However, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide also has some limitations, including its potential toxicity and limited solubility in water. Care must be taken when handling N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, and appropriate safety measures must be followed.
Orientations Futures
There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide. One potential direction is the development of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, as well as its potential side effects. Another potential direction is the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential immunomodulatory agent, as it has been shown to enhance the activity of immune cells. Further studies are needed to determine the mechanisms underlying this effect and to determine the optimal conditions for its use. Finally, the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential antibacterial agent is another potential direction for future research, as it has been shown to exhibit antibacterial activity against various strains of bacteria. Further studies are needed to determine the mechanisms underlying this effect and to determine the potential applications of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide in the treatment of bacterial infections.
Méthodes De Synthèse
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and microbiology. In cancer research, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been studied as a potential immunomodulatory agent, as it has been shown to stimulate the production of cytokines and enhance the activity of immune cells. In microbiology, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Propriétés
Numéro CAS |
5487-08-1 |
|---|---|
Nom du produit |
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide |
Formule moléculaire |
C13H11N5O5 |
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19) |
Clé InChI |
VSORAVUHTWRTQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



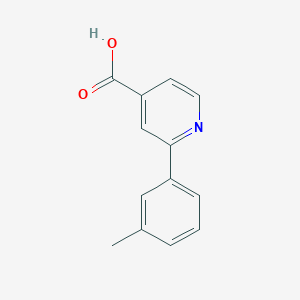
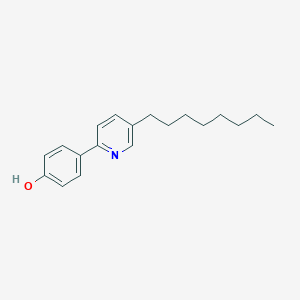
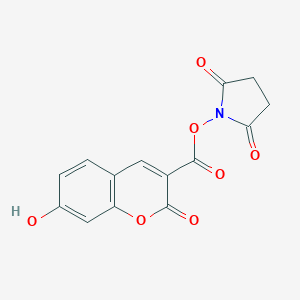
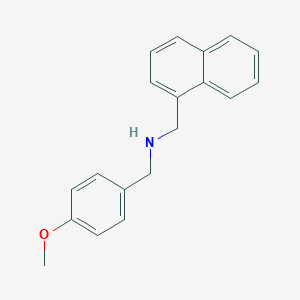
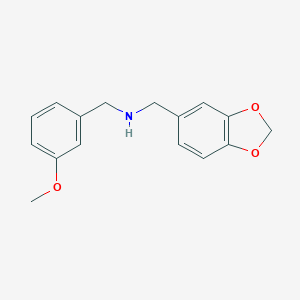

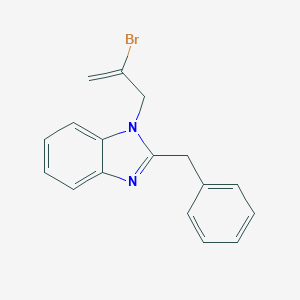
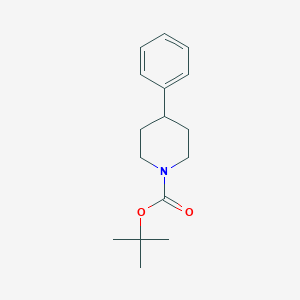
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
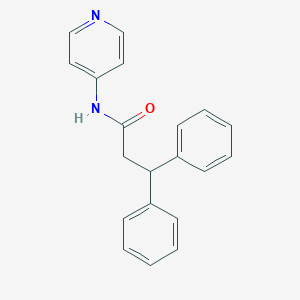
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
